(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17487561
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
| Standard InChI Key | SPOJJXMJIBJMRN-XVKPBYJWSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)F)[C@H]([C@H](C)O)N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(C)O)N |
Introduction
Structural Characteristics and Molecular Composition
(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL belongs to the class of substituted phenylpropanolamines. Its structure features:
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A phenyl ring substituted with fluorine at the 4-position and methyl at the 2-position.
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A propan-2-ol backbone with amino and hydroxyl groups at the 1- and 2-positions, respectively.
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Chiral centers at C1 and C2, conferring distinct stereochemical properties.
Table 1: Molecular Properties of (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄FNO |
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
| SMILES | CC1=C(C=CC(=C1)F)C@HN |
| CAS Number | 1932515-74-6 |
The fluorine atom’s electronegativity and the methyl group’s steric effects influence the compound’s reactivity and interactions with biological targets.
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s functional groups enable diverse reactions:
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Amino Group: Participates in acylations, alkylations, and Schiff base formations.
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Hydroxyl Group: Engages in esterifications and etherifications.
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Fluorinated Aromatic Ring: Undergoes electrophilic substitution at the meta position due to fluorine’s deactivating effect.
Physicochemical Properties
Key properties inferred from structural analogs include:
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity.
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Melting Point: Estimated 120–140°C, based on similar fluorinated compounds.
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Stability: Sensitive to oxidative conditions; storage under inert gas recommended .
Biological Activities and Mechanistic Insights
Receptor Interactions
The fluorine atom enhances binding affinity to enzymes and receptors by forming polar interactions with active-site residues. For example, fluorinated analogs of phenylpropanolamines exhibit activity against:
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Adrenergic receptors: Modulating cardiovascular and respiratory functions.
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Monoamine transporters: Influencing neurotransmitter reuptake.
Comparative Analysis with Structural Analogs
Table 2: Impact of Substituent Positioning on Biological Activity
The 4-fluoro-2-methyl substitution in the target compound likely optimizes steric and electronic interactions compared to analogs, potentially improving target selectivity .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for:
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Chiral Ligands: In asymmetric catalysis.
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Prodrugs: Functionalization of the hydroxyl group for controlled release.
Material Science
Fluorinated amino alcohols are explored as:
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Ionic Liquid Components: Due to their polarity and thermal stability.
Future Perspectives and Research Directions
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